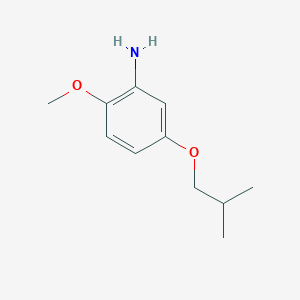

5-Isobutoxy-2-methoxyaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, or arylamines, are a class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.comunacademy.com Aniline (B41778) (C6H5NH2) is the simplest member of this class. numberanalytics.com These compounds are fundamental in organic chemistry, serving as precursors for a wide array of products, including dyes, polymers, and pharmaceuticals. numberanalytics.comwikipedia.orgsundarbanmahavidyalaya.in

The chemical behavior of aromatic amines is distinct from that of aliphatic amines. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring system, which reduces its availability for protonation. numberanalytics.comyoutube.com Consequently, aromatic amines are generally weaker bases than aliphatic amines. numberanalytics.com The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions on the aromatic ring. numberanalytics.comopenstax.org

Structural Significance and Substituent Effects in Aryl Systems

The structure of 5-Isobutoxy-2-methoxyaniline features a benzene (B151609) ring with three substituents: an amino group (-NH2), a methoxy (B1213986) group (-OCH3) at position 2, and an isobutoxy group (-OCH2CH(CH3)2) at position 5. The nature and position of these substituents significantly influence the molecule's reactivity and physical properties.

Both the amino and alkoxy (methoxy, isobutoxy) groups are electron-donating groups. minia.edu.eg They donate electron density to the aromatic ring through a resonance effect, which involves the delocalization of lone pairs of electrons from the nitrogen and oxygen atoms. minia.edu.eglibretexts.org This electron donation increases the electron density of the ring, making it more reactive towards electrophiles than benzene itself. minia.edu.eglibretexts.org

Substituents on an aniline ring affect its physical and chemical properties. afit.eduresearchgate.net Electron-donating substituents tend to increase the C-N bond length and the pKa of the amino group, making the amine slightly more basic compared to unsubstituted aniline. afit.eduresearchgate.netresearchgate.net Conversely, electron-withdrawing groups have the opposite effect. afit.eduresearchgate.net In this compound, the methoxy group is ortho to the amino group, while the isobutoxy group is in the meta position. The combined electron-donating effects of these groups activate the aromatic ring. The directing influence of these groups in electrophilic substitution reactions would favor substitution at the positions ortho and para to the powerful amino group (positions 4 and 6).

Table of Substituent Effects on Aniline Derivatives

| Substituent (at para position) | Effect on Reactivity | Directing Influence | pKa of Conjugate Acid |

|---|---|---|---|

| -NH2 | Activating | Ortho, Para | 6.2 |

| -OH | Activating | Ortho, Para | 5.5 |

| -OCH3 | Activating | Ortho, Para | 5.3 |

| -CH3 | Activating | Ortho, Para | 5.1 |

| -H | (Reference) | - | 4.6 numberanalytics.com |

| -Cl | Deactivating | Ortho, Para | 4.0 |

Note: This table provides general data for monosubstituted anilines to illustrate trends and is not specific to the exact substitution pattern of this compound.

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not widely published, studies on structurally similar substituted anilines provide insight into its potential areas of academic and industrial interest. For instance, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial structural fragment in numerous compounds with biological activities, particularly as antitumor agents. nih.govresearchgate.net This compound is a key precursor for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary target in antiangiogenic cancer therapies. nih.govresearchgate.net

The synthesis and functionalization of substituted anilines are of considerable interest for creating diverse molecular scaffolds. acs.org Research often focuses on developing efficient, regioselective methods for synthesizing functionalized anilines, which are valuable building blocks in medicinal chemistry and materials science. acs.org Studies on other alkoxy-substituted anilines, such as 2-methoxy-5-isopropylaniline and various chloro- and bromo-methoxyanilines, indicate their use as intermediates in the synthesis of more complex molecules. nih.govbldpharm.comnih.govnih.gov The development of novel quinoline (B57606) derivatives with antiviral properties has also utilized substituted anilines as starting materials. nih.gov

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into a compound like this compound would be to characterize its physicochemical properties and explore its synthetic utility. Given the biological activity of related sulfonyl and alkyl-substituted methoxyanilines, a key research trajectory would involve investigating this compound as a precursor for novel bioactive molecules.

Specific research objectives would likely include:

Synthesis and Optimization: Developing an efficient, high-yield synthesis route for this compound, as detailed synthesis procedures are not currently available in prominent literature. nih.gov

Physicochemical Characterization: Thoroughly analyzing its spectral data (NMR, IR, MS), and determining physical properties such as melting point, boiling point, and solubility.

Reactivity Studies: Investigating its behavior in key organic reactions, such as diazotization, acylation, and electrophilic aromatic substitution, to understand the directing effects of its substituent combination. sundarbanmahavidyalaya.in

Exploratory Medicinal Chemistry: Using it as a scaffold to synthesize a library of new compounds for screening against various biological targets, such as protein kinases, drawing parallels from the research on 5-(ethylsulfonyl)-2-methoxyaniline. nih.govresearchgate.net

The unique combination of a methoxy and a bulky isobutoxy group offers a specific steric and electronic profile that could be exploited to achieve selectivity in biological interactions or to fine-tune the properties of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)7-14-9-4-5-11(13-3)10(12)6-9/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLQGWFKFRYKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Isobutoxy 2 Methoxyaniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Isobutoxy-2-methoxyaniline, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds that connect the functional groups to the benzene (B151609) ring.

Figure 1:

Figure 1:The isobutoxy group is an ether linkage on the aromatic ring. A common and effective method for its formation is the Williamson ether synthesis. This approach involves the reaction of a phenoxide with an isobutyl halide. In the context of this compound synthesis, a key intermediate would be a substituted phenol (B47542), which can be deprotonated with a base to form a nucleophilic phenoxide ion that subsequently displaces a halide from isobutyl bromide or iodide.

Another strategy involves nucleophilic aromatic substitution (SNAr) on a ring activated by electron-withdrawing groups, where isobutoxide can act as the nucleophile to displace a suitable leaving group, such as a halogen.

Similar to the isobutoxy group, the methoxy (B1213986) group can be introduced via the Williamson ether synthesis, typically by methylating a corresponding phenol using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. wikipedia.org Aryl methoxides can also be synthesized through the metal-catalyzed methylation of phenols. wikipedia.org For instance, cuprous halide-catalyzed methoxylation of aryl halides has been developed as a viable method. google.com

The most prevalent precursor for an aromatic amino group is a nitro group (-NO2). youtube.comyoutube.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. tib.eu The conversion of a nitro group to an amino group is a straightforward reduction, which can be achieved with a variety of reagents. This two-step sequence of nitration followed by reduction is one of the most fundamental and widely used methods for preparing anilines. youtube.com

Alternative precursors include amides via Hofmann rearrangement or aryl halides via amination reactions, but the nitration-reduction pathway is often preferred for its reliability and the wide availability of starting materials. chemistrysteps.com

Established Synthetic Pathways for Related Anilines

The synthesis of substituted anilines often relies on well-established reaction sequences that can be adapted to specific targets. The order of substituent introduction is critical to achieve the desired regiochemistry.

The introduction of an amino group onto an aromatic ring is commonly accomplished by the nitration of the ring followed by the reduction of the resulting nitro group. chemguide.co.uk

Nitration: Aromatic nitration is a classic electrophilic aromatic substitution reaction. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.comtestbook.com The directing effects of any pre-existing substituents on the ring are crucial. Both alkoxy groups (methoxy and isobutoxy) are ortho, para-directing activators. Therefore, the position of nitration will be guided by these groups.

Reduction: The nitro group can be reduced to a primary amino group using various methods. youtube.com Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. youtube.com Chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid, is also a very common and effective technique. chemistrysteps.comchemguide.co.uk

| Reducing Agent | Typical Conditions | Notes |

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, solvent (e.g., Ethanol) | Can also reduce other functional groups like alkenes or remove aryl halides. youtube.com |

| Fe/HCl or Fe/CH₃COOH | Iron powder, Hydrochloric or Acetic Acid | Mild conditions, often used for its selectivity. youtube.comyoutube.com |

| Sn/HCl | Tin metal, concentrated Hydrochloric Acid | A classic method for nitro group reduction. chemguide.co.uk |

| SnCl₂ | Stannous chloride, solvent (e.g., Ethanol) | A mild reducing agent for nitro groups. youtube.com |

This table presents common reagents for the reduction of aromatic nitro compounds to anilines.

A plausible synthetic route for this compound using this sequence could start from 4-isobutoxyphenol. Nitration would likely occur ortho to the hydroxyl group, followed by methylation of the hydroxyl group and finally reduction of the nitro group to the desired aniline (B41778). The order of these steps is critical to ensure the correct final substitution pattern.

Nucleophilic aromatic substitution (SNAr) is another powerful method for synthesizing substituted anilines. fishersci.se This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (typically a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. tib.eursc.org

The mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. tib.eu For the synthesis of anilines, nucleophiles such as ammonia or an amine can displace a halide. fishersci.se

| Component | Examples |

| Nucleophile | NH₃ (Ammonia), R-NH₂ (Primary Amines), R₂NH (Secondary Amines) |

| Leaving Group | F, Cl, Br, I (Fluorine is often the best leaving group in SNAr) |

| Activating Group | -NO₂, -CN, -C(=O)R |

This table outlines typical components involved in an SNAr reaction for the synthesis of anilines.

In a potential SNAr route to this compound, a starting material like 1-chloro-2-methoxy-5-nitrobenzene could be reacted with sodium isobutoxide to introduce the isobutoxy group. The subsequent reduction of the nitro group would then yield the target aniline. Alternatively, a precursor like 2,5-dichloro-1-nitrobenzene could undergo sequential SNAr reactions, first with sodium methoxide and then with sodium isobutoxide (or vice versa), followed by reduction. The feasibility of such a route would depend on the relative reactivity of the leaving groups and the reaction conditions.

Alkylation Reactions for Ethers (Isobutoxy and Methoxy)

The formation of the isobutoxy and methoxy ether groups on the aromatic ring is a critical part of the synthesis of this compound. Williamson ether synthesis is a common and effective method for achieving this transformation. This reaction involves the reaction of a phenoxide ion with an alkyl halide.

In a potential synthetic route starting from a dihydroxynitrobenzene, the hydroxyl groups can be selectively alkylated. For instance, starting with 4-nitroguaiacol, the free hydroxyl group can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophilic phenoxide can then react with an isobutyl halide (e.g., isobutyl bromide) to form the isobutoxy ether. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often employed to facilitate the reaction.

The methoxy group can be introduced in a similar manner if the starting material contains a hydroxyl group at the appropriate position. Alternatively, a starting material already containing a methoxy group, such as vanillin or guaiacol derivatives, can be strategically chosen to simplify the synthesis.

Table 1: Key Parameters in Williamson Ether Synthesis for this compound Precursors

| Parameter | Options | Considerations |

| Starting Material | 4-Nitroguaiacol, 5-Nitrosalicaldehyde | Availability, cost, and subsequent reaction steps. |

| Alkylating Agent | Isobutyl bromide, Isobutyl iodide | Reactivity (Iodide is more reactive but also more expensive). |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Strength of the base, solubility, and potential for side reactions. |

| Solvent | DMF, Acetonitrile, Acetone | Polarity, boiling point, and ability to dissolve reactants. |

| Temperature | Room temperature to reflux | Reaction rate and potential for decomposition of reactants or products. |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

The introduction of the aniline moiety is a key step that can be efficiently achieved through modern cross-coupling reactions. These methods have largely replaced older, harsher techniques for the formation of carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.org In a proposed synthesis of this compound, a precursor such as 1-bromo-5-isobutoxy-2-methoxybenzene could be coupled with an ammonia equivalent or a protected amine. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org The choice of palladium catalyst and ligand is critical for the success of this reaction, with various generations of catalysts developed to handle a wide range of substrates. rug.nl

The Ullmann reaction (or Ullmann condensation) is a copper-catalyzed reaction that can also be used to form C-N bonds. organic-chemistry.org This reaction typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination but can be an effective alternative. organic-chemistry.orgnih.gov In this case, an aryl halide (e.g., 1-iodo-5-isobutoxy-2-methoxybenzene) would be reacted with an amine in the presence of a copper catalyst. organic-chemistry.org The classic Ullmann reaction often uses stoichiometric amounts of copper, but modern variations have been developed that are catalytic. mdpi.com

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for Aryl Amination

| Feature | Buchwald-Hartwig Amination | Ullmann Reaction |

| Catalyst | Palladium-based | Copper-based |

| Reaction Conditions | Generally milder temperatures | Often requires high temperatures |

| Substrate Scope | Broad, including less reactive aryl chlorides | Traditionally favored for activated aryl halides |

| Ligands | Bulky, electron-rich phosphine ligands are crucial | Often requires ligands like diamines or amino acids in modern protocols |

| Functional Group Tolerance | Generally high | Can be lower due to harsh conditions |

Proposed and Optimized Synthetic Routes for this compound

Given the absence of a well-established, published synthesis for this compound, a plausible and efficient route can be proposed by combining the aforementioned methodologies.

A potential route could start from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis would proceed through the following key steps:

Nitration: Introduction of a nitro group at the 5-position of the vanillin ring.

Alkylation: Williamson ether synthesis to convert the hydroxyl group to an isobutoxy ether.

Oxidation: Conversion of the aldehyde group to a carboxylic acid, followed by decarboxylation to remove the formyl group.

Reduction: Reduction of the nitro group to an amine.

An alternative, and likely more efficient, route could start from 4-bromo-2-methoxyphenol:

Alkylation: Introduction of the isobutoxy group via Williamson ether synthesis.

Nitration: Regioselective nitration at the 5-position.

Reduction: Reduction of the nitro group to the desired aniline.

Detailed Mechanistic Considerations for Each Step

In the proposed route starting from 4-bromo-2-methoxyphenol, the Williamson ether synthesis proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the primary carbon of isobutyl bromide. The nitration step involves an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, attacks the electron-rich aromatic ring. The directing effects of the methoxy and isobutoxy groups will favor substitution at the position para to the isobutoxy group and ortho to the methoxy group. The final step, the reduction of the nitro group, can be achieved through various methods, such as catalytic hydrogenation with H₂ gas and a palladium catalyst on carbon (Pd/C), or with metals like tin or iron in acidic media. The catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group.

Catalytic Systems and Reagent Selection

For the potential use of a Buchwald-Hartwig amination in an alternative route, the selection of the catalytic system is paramount. A typical system would consist of a palladium precursor, such as Pd(OAc)₂ or a pre-catalyst, and a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine ligand. chemrxiv.org The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).

In the case of a catalytic hydrogenation for the nitro group reduction, 10% Pd/C is a standard and highly effective catalyst. nih.gov The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

Yield Optimization and Purity Enhancement Strategies

Purification at each step is essential for obtaining a high-purity final product. Column chromatography is a common technique for purifying organic compounds. Recrystallization can also be an effective method for purifying solid intermediates and the final product. The purity of the final compound can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

From a green chemistry perspective, a desirable synthesis would minimize the use of hazardous reagents and solvents, reduce waste, and be energy-efficient. nih.gov For instance, catalytic reactions, such as the Buchwald-Hartwig amination and catalytic hydrogenation, are generally preferred over stoichiometric reactions as they reduce waste. The use of greener solvents, such as ethanol or water, when possible, would also enhance the environmental profile of the synthesis. rsc.org A thorough analysis would involve calculating metrics like atom economy and E-factor for each proposed route to quantitatively assess their green credentials.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have paved the way for the development of greener and more efficient methods for the preparation of complex molecules. These innovative approaches are gradually being adopted as alternatives to conventional synthetic strategies.

The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, minimizing the formation of byproducts and reducing the environmental footprint. While specific enzymatic routes to this compound have not been detailed in the literature, the application of biocatalysis to the synthesis of substituted anilines provides a conceptual framework.

One potential biocatalytic approach involves the use of nitroreductases . These enzymes can selectively reduce a nitro group to an amino group. nih.govacs.org Therefore, a plausible enzymatic synthesis of this compound could start from 1-isobutoxy-4-methoxy-2-nitrobenzene. The selective reduction of the nitro group would yield the target aniline. This chemoenzymatic strategy offers an alternative to traditional methods that often rely on heavy metal catalysts. nih.govacs.org

Another class of enzymes, phenylalanine ammonia lyases (PALs) , has been utilized in the biocatalytic hydroamination of acrylic acids to produce substituted amino acids. researchgate.net While not directly applicable to the synthesis of an aniline from a non-amino precursor, this highlights the potential of enzymes to catalyze C-N bond formation, a key step in aniline synthesis.

The development of a biocatalytic route for this compound would likely involve enzyme screening and protein engineering to identify a biocatalyst with the desired activity and substrate specificity.

Table 1: Potential Enzymatic Reactions for Substituted Aniline Synthesis

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis |

|---|---|---|

| Nitroreductase | Nitro group reduction | Reduction of 1-isobutoxy-4-methoxy-2-nitrobenzene |

| Transaminase | Amination | Introduction of an amino group onto a suitable precursor |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. uc.ptnih.gov

The synthesis of substituted anilines can be adapted to a continuous flow process. For instance, the reduction of nitroarenes to anilines, a common synthetic step, can be performed in a flow reactor packed with a heterogeneous catalyst. mdpi.com This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. A potential flow synthesis of this compound could involve the continuous hydrogenation of 1-isobutoxy-4-methoxy-2-nitrobenzene using a packed-bed reactor.

Flow chemistry also enables the safe handling of hazardous reagents and intermediates. nih.gov Multi-step syntheses can be "telescoped" into a continuous sequence without the need to isolate and purify intermediates, significantly reducing reaction times and waste generation. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Aniline Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Limited | Enhanced |

| Safety | Potential for runaway reactions | Improved safety with small reaction volumes |

| Scalability | Challenging | Readily scalable by running for longer times |

| Process Control | Less precise | Precise control of reaction parameters |

Photochemical and electrochemical methods utilize light or electrical energy, respectively, to drive chemical reactions. These techniques can provide access to unique reactivity and offer green alternatives to traditional reagents.

A novel photochemical dehydrogenative strategy for aniline synthesis has been reported, which utilizes a photoredox and cobalt-based catalytic system to desaturate a cyclohexene ring to form the aniline. nih.govmanchester.ac.uk This approach starts from the condensation of an amine with a cyclohexanone, allowing for a predetermined and site-selective carbon-nitrogen bond formation. nih.govmanchester.ac.uk Applying this logic, this compound could potentially be synthesized from a suitably substituted cyclohexanone and an ammonia source, followed by photochemical aromatization. This method bypasses some of the common selectivity issues encountered in aromatic substitution reactions. nih.govmanchester.ac.uk

Electrochemical synthesis offers another avenue for the preparation of substituted anilines. The electrochemical polymerization of aniline and its derivatives has been studied, demonstrating the feasibility of forming C-N bonds and modifying aromatic rings through electrochemical methods. nih.gov While direct electrosynthesis of a specific substituted aniline like this compound is not widely documented, the principles of electrosynthesis could be applied to develop a novel synthetic route, potentially involving the electrochemical reduction of a nitro precursor or the oxidative coupling of precursor molecules.

Table 3: Emerging Photochemical and Electrochemical Approaches to Aniline Synthesis

| Method | Key Principle | Potential Advantage for this compound |

|---|---|---|

| Photochemical Dehydrogenation | Light-induced aromatization of a cyclohexene intermediate | Bypasses traditional aromatic substitution selectivity issues |

| Electrochemical Reduction | Electron-driven reduction of a nitro group | Avoids the use of chemical reducing agents |

Reactivity and Derivatization of 5 Isobutoxy 2 Methoxyaniline

Reactivity of the Amino Group

The primary amino group is a nucleophilic center and the site of numerous chemical transformations, allowing for the synthesis of a wide array of derivatives.

The amino group of 5-Isobutoxy-2-methoxyaniline readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, results in the formation of an amide. The acylation serves to protect the amino group or to introduce new functional moieties.

The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The electron-donating methoxy (B1213986) and isobutoxy groups on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus facilitating the acylation process.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Acetyl chloride | Pyridine, 0°C to room temp. | N-(5-isobutoxy-2-methoxyphenyl)acetamide |

| This compound | Benzoyl chloride | Aq. NaOH (Schotten-Baumann) | N-(5-isobutoxy-2-methoxyphenyl)benzamide |

As a primary amine, this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. docsdrive.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. scialert.net The formation of the azomethine group (-C=N-) is a key transformation.

Schiff bases are versatile intermediates. The imine bond can be subsequently reduced, for example, using sodium borohydride, to yield a stable secondary amine. This two-step process is known as reductive amination.

The amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C). docsdrive.comorientjchem.org This process is known as diazotization. The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols or other anilines, in what are known as azo coupling reactions. This reaction is the basis for the synthesis of a large class of dyes known as azo dyes. scialert.net The electron-donating groups on the this compound ring can influence the color of the resulting azo dyes.

Direct N-alkylation of this compound can be achieved using alkyl halides. However, this reaction often leads to a mixture of mono- and poly-alkylated products. A more controlled method for synthesizing N-alkylated derivatives is through reductive amination, as mentioned previously.

N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the aniline (B41778) and an aryl halide or triflate, leading to the synthesis of diarylamines.

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring dictate the outcome of electrophilic aromatic substitution reactions.

The amino, methoxy, and isobutoxy groups are all activating, electron-donating groups, which make the aromatic ring of this compound highly reactive towards electrophiles. byjus.com They direct incoming electrophiles to the ortho and para positions relative to themselves.

The directing effects of the substituents are as follows:

Amino group (-NH₂) at C1: Strongly activating, directs to positions C2, C4, C6.

Methoxy group (-OCH₃) at C2: Strongly activating, directs to positions C1, C3, C5.

Isobutoxy group (-OCH₂CH(CH₃)₂) at C5: Activating, directs to positions C2, C4, C6.

Considering the positions of the existing groups:

Position C2 is occupied by the methoxy group.

Position C5 is occupied by the isobutoxy group.

The positions available for substitution are C3, C4, and C6.

The cumulative effect of these groups leads to a predictable substitution pattern. The positions most activated are C4 and C6, as they are para and ortho to the powerful amino group, respectively, and also activated by the isobutoxy group. Position C3 is activated by the methoxy group. Due to steric hindrance from the adjacent methoxy group at position C2 and the isobutoxy group at position 5, electrophilic attack at position C6 may be less favored than at position C4. Therefore, position C4 is the most probable site for electrophilic aromatic substitution.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-isobutoxy-2-methoxyaniline |

| Nitration | HNO₃ / H₂SO₄ | 5-Isobutoxy-2-methoxy-4-nitroaniline |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-Isobutoxy-2-methoxy-4-aminophenyl)ethanone |

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to a mixture of products. byjus.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The reaction utilizes a strong base, typically an organolithium reagent, to deprotonate a position ortho to a directing metalation group (DMG). The DMG coordinates with the lithium cation, thereby increasing the kinetic acidity of the adjacent protons and directing the metalation. organic-chemistry.orgbaranlab.org

In this compound, both the amino and the methoxy groups can function as DMGs. wikipedia.org This presents a competitive scenario for regioselectivity. The primary amino group is located at the C1 position, the methoxy group at C2, and the isobutoxy group at C5.

The amino group directs metalation to the C6 position.

The methoxy group directs metalation to the C3 position.

The outcome of the reaction depends on the relative directing strength of these groups. While the methoxy group is a moderate DMG, the amino group's reactivity is complicated by its acidic N-H proton. organic-chemistry.org This proton will react preferentially with the organolithium base, forming a lithium anilide intermediate (-NHLi). This newly formed anilide is itself a DMG, and its directing power relative to the C2-methoxy group will determine the final site of lithiation. Often, to achieve predictable regioselectivity and prevent consumption of the base, the amino group is protected, for instance as a carbamate (B1207046) or a bulky amide, which are very strong DMGs. organic-chemistry.orguwindsor.ca

| Directing Metalation Group (DMG) | Relative Strength | Potential Lithiation Site on Backbone |

| -OCONR₂ (Carbamate) | Strong | C6 |

| -CONR₂ (Amide) | Strong | C6 |

| -NH₂ / -NHLi | Moderate to Strong | C6 |

| -OCH₃ (Methoxy) | Moderate | C3 |

Table 1: Relative strengths of Directed Metalation Groups relevant to this compound and its derivatives. The site of lithiation is predicted based on the position of the DMG on the parent molecule.

Without N-protection, a mixture of products resulting from lithiation at C3 and C6 could potentially be formed, with the precise ratio depending on reaction conditions such as the base, solvent, and temperature.

Halogenation and Suzuki-Miyaura/Stille Coupling Precursors

The highly electron-rich nature of the this compound ring makes it exceptionally reactive towards electrophilic aromatic substitution, particularly halogenation. The combined electron-donating effects of the amino, methoxy, and isobutoxy groups strongly activate the ring. byjus.com

The directing influences of the substituents are as follows:

-NH₂ (C1): A powerful activating group, directing ortho (C6) and para (C4).

-OCH₃ (C2): A strong activating group, directing ortho (C3) and para (C5, blocked).

-OCH₂CH(CH₃)₂ (C5): A strong activating group, directing ortho (C4, C6) and para (C2, blocked).

The additive effects of these groups result in significant activation at the C3, C4, and C6 positions. The amino group is the most powerful activator, suggesting that substitution at the C4 and C6 positions is highly favored. libretexts.org Due to this high reactivity, controlling the reaction to achieve monohalogenation can be difficult, often leading to polyhalogenated products. byjus.comlibretexts.org To moderate the reactivity and improve selectivity, the amino group can be acylated to form an acetanilide, which is a less powerful, yet still ortho, para-directing group. libretexts.orglibretexts.org

The halogenated derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for the construction of carbon-carbon bonds. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (e.g., bromo-5-isobutoxy-2-methoxyaniline) with an organoboron compound, such as a boronic acid or ester. nih.gov

Stille Coupling: This reaction couples the aryl halide with an organotin compound (organostannane). nih.govharvard.edu

These methods allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups onto the aniline scaffold, starting from its halogenated derivatives.

| Reaction | Typical Catalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, often with H₂O |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | AsPh₃, PPh₃ | Often not required | Toluene, THF, Dioxane |

Table 2: General conditions for Suzuki-Miyaura and Stille cross-coupling reactions applicable to halogenated this compound derivatives.

Reactivity of the Ether Linkages (Isobutoxy and Methoxy)

Cleavage Reactions of Alkyl Ethers

Aryl ether bonds are known for their general stability, and their cleavage requires specific and often harsh reaction conditions. recercat.catrsc.org The cleavage of the methoxy and isobutoxy groups in this compound typically involves nucleophilic substitution at the alkyl carbon, promoted by strong protic or Lewis acids.

The most common reagents for aryl ether cleavage are strong mineral acids like hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent alkyl carbon (an Sₙ2 mechanism for the methyl group, and likely Sₙ2 for the isobutyl group). This process breaks the alkyl-oxygen bond, yielding the corresponding phenol (B47542) and an alkyl halide. Selective cleavage of the isobutoxy group over the methoxy group, or vice versa, is generally difficult to achieve with these reagents and would depend on subtle differences in steric hindrance and the relative basicity of the ether oxygens.

Stability and Transformation under Various Reaction Conditions

The methoxy and isobutoxy ether linkages in this compound are robust under a wide range of synthetic conditions. Notably, aryl ether bonds are stable under the basic or neutral conditions typically employed for many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Stille reactions. acs.org This chemical inertness allows for selective functionalization at other sites on the molecule, such as a halogenated position, without disturbing the ether groups. rsc.org

However, while stable to palladium catalysis, recent advances have shown that the C–O bonds of aryl ethers can be activated and cleaved for cross-coupling reactions using specific nickel-based catalyst systems. recercat.catacs.org These transformations are generally more challenging for electron-rich anisole (B1667542) derivatives compared to other substrates but represent a modern approach to transforming otherwise inert ether groups. rsc.org Under the conditions for Directed ortho Metalation, which involve strongly basic organolithium reagents, ether cleavage can occur as a side reaction, particularly at elevated temperatures or with extended reaction times, though it is not typically the primary reaction pathway.

Exploration of Structure-Reactivity Relationships

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its three substituents. The amino (-NH₂), methoxy (-OCH₃), and isobutoxy (-OR) groups all exert a strong electron-donating effect on the benzene ring, primarily through resonance (mesomeric effect), while being weakly deactivating through induction. researchgate.netchemistrysteps.com

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring |

| -NH₂ (Amino) | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Strong Activation |

| -OCH₃ (Methoxy) | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Strong Activation |

| -OCH₂CH(CH₃)₂ (Isobutoxy) | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Strong Activation |

Table 3: Electronic effects of the substituents on the aromatic ring of this compound.

The powerful +M effect of all three groups dominates, leading to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to each substituent. chemistrysteps.com This high electron density makes the molecule an extremely strong nucleophile, resulting in substantially faster reaction rates for electrophilic aromatic substitutions (e.g., halogenation, nitration) compared to benzene or even monosubstituted anilines.

This enhanced reactivity directly impacts selectivity. As discussed in the halogenation section (3.2.3), the synergistic directing effects of the three activating groups make it challenging to achieve selective monofunctionalization. The positions most activated by the convergence of these directing effects (C4 and C6) are the most likely to react. Therefore, reaction conditions must be carefully controlled (e.g., low temperatures, less reactive electrophiles, or N-protection) to manage the high reactivity and achieve selective substitution at a single desired position. libretexts.org

Lack of Publicly Available Research on Stereochemical Aspects of this compound Derivatization

A thorough review of available scientific literature and chemical databases reveals a significant gap in documented research concerning the stereochemical aspects of derivatization reactions specifically involving this compound. While the reactivity of anilines, in general, is a well-explored area of organic chemistry, specific studies detailing the stereoselective or stereospecific derivatization of this particular compound are not present in the public domain.

Consequently, information regarding how the spatial arrangement of the isobutoxy and methoxy groups on the aniline ring influences the stereochemical outcome of reactions is not available. There are no published examples of this compound being used as a chiral auxiliary, undergoing chiral resolution, or participating in asymmetric synthesis to yield enantiomerically enriched products. The inherent chirality of the isobutoxy group (if a chiral variant were used) or the potential for creating new stereocenters during derivatization has not been a subject of detailed investigation in the accessible literature.

Due to the absence of research data, it is not possible to construct a meaningful analysis or provide data tables on the stereochemical aspects of this compound's derivatization reactions. Further empirical research would be required to elucidate these properties.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-isobutoxy-2-methoxyaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the isobutoxy group, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy group is an ortho, para-directing electron-donating group, as is the isobutoxy group. The amino group is also a strong electron-donating group.

The aromatic region would likely show three signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would exhibit splitting patterns based on their coupling with each other. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 6.6 - 6.9 | m | - |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Isobutoxy (-OCH₂) | ~3.7 | d | ~6.7 |

| Isobutoxy (-CH) | ~2.0 | m | ~6.7 |

| Isobutoxy (-CH₃) | ~1.0 | d | ~6.7 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons directly attached to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | ~140 |

| Aromatic C-OCH₃ | ~150 |

| Aromatic C-O(isobutoxy) | ~155 |

| Aromatic CH | 110 - 120 |

| Methoxy (-OCH₃) | ~56 |

| Isobutoxy (-OCH₂) | ~75 |

| Isobutoxy (-CH) | ~28 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the isobutoxy group (the -OCH₂ protons with the -CH proton, and the -CH proton with the terminal -CH₃ protons). It would also show correlations between adjacent aromatic protons. longdom.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methoxy group, the different carbons of the isobutoxy group, and the protonated aromatic carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for determining the conformation of the molecule. For example, NOESY could reveal through-space interactions between the methoxy protons and the adjacent aromatic proton, or between the -OCH₂ protons of the isobutoxy group and its neighboring aromatic proton. This can provide insights into the preferred orientation of the alkoxy groups relative to the benzene ring.

Advanced NMR techniques, such as variable temperature NMR, could be employed to study dynamic processes like the rotation around the C-O bonds of the methoxy and isobutoxy groups. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. The coalescence of these signals at higher temperatures would allow for the calculation of the rotational energy barriers. This can provide valuable information about the conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the amine, methoxy, isobutoxy, and substituted benzene components.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (amine) | Scissoring (bending) | 1590 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

| C-O (alkoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-O (alkoxy) | Symmetric Stretching | 1000 - 1075 |

The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isobutoxy group would appear just below 3000 cm⁻¹. The C-O stretching of the two alkoxy groups would likely result in strong bands in the fingerprint region between 1000 and 1300 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

The presence of the amino group allows for both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding could potentially occur between one of the N-H protons and the oxygen of the adjacent methoxy group. This would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum.

Intermolecular hydrogen bonding between the amino groups of different molecules would also be expected, particularly in the solid state or in concentrated solutions. This would also result in a broadening of the N-H stretching bands. The extent of hydrogen bonding can be studied by comparing spectra in different solvents and at different concentrations. The position and shape of the N-H stretching bands can provide significant insights into the nature and strength of these hydrogen bonding interactions. colostate.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or uncharacterized compound like this compound, mass spectrometry would be a critical tool for confirming its molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₁H₁₇NO₂), the theoretical exact mass can be calculated. An HRMS experiment would aim to measure this mass with a high degree of accuracy, typically to within a few parts per million (ppm). A hypothetical HRMS data table is presented below to illustrate the expected results.

Hypothetical HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 196.1332 | 196.1330 | -1.02 |

This data is illustrative and not based on experimental results.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation. The fragmentation of this compound would likely involve the cleavage of the isobutoxy group, the methoxy group, and potentially the aniline (B41778) ring itself. Analysis of these fragments helps to piece together the original structure. Electron ionization (EI) is a common technique used to induce fragmentation, and the resulting patterns can be complex and highly informative for distinguishing between isomers. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This is particularly useful for the structural elucidation of derivatives of this compound. For instance, if the aniline nitrogen were to be acylated or alkylated, MS/MS could be used to pinpoint the location of this modification by observing specific fragmentation patterns of the derivatized molecule.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. mdpi.com This would provide definitive proof of the structure of this compound and offer insights into its solid-state properties.

Crystal Structure Determination and Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form. mdpi.comresearchgate.net Different polymorphs can have different physical properties. A polymorphism study of this compound would involve crystallizing the compound under various conditions to see if different crystal forms can be obtained. Each form would then be characterized by X-ray diffraction.

Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

This data is illustrative and not based on experimental results.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal is governed by intermolecular interactions. core.ac.uk For this compound, the aniline group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and isobutoxy groups, as well as the nitrogen atom, can act as hydrogen bond acceptors. Furthermore, the benzene ring can participate in π-stacking interactions with neighboring molecules. A detailed crystallographic study would reveal the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid material. Studies on similar molecules, such as other methoxy aniline derivatives, have shown the importance of such interactions in their crystal packing. ijcce.ac.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. For this compound, this method provides valuable insights into its electronic transitions and the nature of its chromophoric system. The presence of the benzene ring, substituted with an amino group and two alkoxy groups (methoxy and isobutoxy), gives rise to a characteristic UV-Vis spectrum.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring, where the amino (-NH2), methoxy (-OCH3), and isobutoxy (-OCH2CH(CH3)2) groups act as auxochromes. These auxochromes, with their lone pairs of electrons on the nitrogen and oxygen atoms, interact with the π-electron system of the benzene ring, influencing the energy of the electronic transitions.

The UV-Vis spectrum of aniline, the parent compound, typically displays two main absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. Both of these bands arise from π → π* transitions within the benzene ring. The presence of auxochromes like alkoxy and amino groups generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the extension of the conjugated system through the delocalization of the lone pair electrons from the heteroatoms into the aromatic ring.

In this compound, both the amino and the two alkoxy groups contribute to this effect. The methoxy group at position 2 and the isobutoxy group at position 5, both being electron-donating groups, enhance the electron density of the benzene ring, thereby lowering the energy required for the π → π* transitions.

Below is a table summarizing the anticipated electronic transitions for this compound, with estimated values based on analogous compounds.

| Electronic Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| π → π* (Primary, E2-band) | ~240 - 250 | ~8,000 - 12,000 | Ethanol |

| π → π* (Secondary, B-band) | ~290 - 300 | ~1,500 - 2,500 | Ethanol |

| n → π* | ~330 - 350 | ~100 - 500 | Hexane |

Note: The n → π transition, involving the non-bonding electrons of the amino group, is typically of low intensity and may be obscured by the stronger π → π* bands, especially in polar solvents.*

Solvatochromic Studies and pH Effects on Electronic Structure

Solvatochromism

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound in response to a change in the polarity of the solvent. This phenomenon provides insights into the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule.

For this compound, a positive solvatochromism is generally expected for the π → π* transitions. This means that as the solvent polarity increases, the absorption maxima will shift to longer wavelengths (a bathochromic shift). This is because the excited state of aniline derivatives is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.

Conversely, the n → π* transition, if observable, would be expected to exhibit negative solvatochromism (a hypsochromic or blue shift) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by polar, protic solvents through hydrogen bonding, which increases the energy required for the transition.

The table below illustrates the expected solvatochromic shifts for the primary π → π* band of this compound in different solvents.

| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λmax (nm) of Primary π → π Band* |

| n-Hexane | 31.1 | ~235 - 245 |

| Dichloromethane | 40.7 | ~240 - 250 |

| Ethanol | 51.9 | ~245 - 255 |

| Water | 63.1 | ~250 - 260 |

pH Effects on Electronic Structure

The electronic structure, and thus the UV-Vis spectrum, of this compound is highly sensitive to changes in pH. The amino group is basic and can be protonated in acidic solutions to form the anilinium ion (-NH3+).

In an acidic medium, the lone pair of electrons on the nitrogen atom of the amino group becomes involved in bonding with a proton. This prevents the delocalization of these electrons into the benzene ring. As a result, the auxochromic effect of the amino group is effectively eliminated. This leads to a significant hypsochromic shift (blue shift) in the absorption maxima, and the spectrum of the protonated form will more closely resemble that of a dialkoxybenzene. A decrease in the intensity of the absorption bands (hypochromic effect) is also typically observed.

The following table summarizes the anticipated effect of pH on the primary absorption band of this compound.

| pH Condition | Form of the Compound | Expected λmax (nm) of Primary Band | Effect on Spectrum |

| Basic to Neutral (pH > 7) | This compound | ~240 - 250 | Bathochromic position |

| Acidic (pH < 4) | 5-Isobutoxy-2-methoxyanilinium ion | ~210 - 220 | Hypsochromic shift |

This predictable change in the UV-Vis spectrum upon protonation can be utilized to determine the pKa of the anilinium ion of this compound.

Computational and Theoretical Investigations

Electronic Structure and Molecular Geometry

Computational chemistry offers a powerful lens through which to examine the electronic structure and three-dimensional arrangement of atoms in 5-Isobutoxy-2-methoxyaniline. These studies are fundamental to predicting the molecule's physical and chemical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G**, are performed to predict bond lengths, bond angles, and dihedral angles. scispace.com These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms. The resulting optimized structure represents a conformation where the forces on each atom are minimized. The geometry of the aniline (B41778) scaffold is influenced by the electronic effects of the methoxy (B1213986) and isobutoxy substituents. scispace.com For instance, the pyramidalization at the nitrogen atom, a common feature in anilines, can be quantified through these calculations. umn.edu

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) (Note: The following data is illustrative of typical bond lengths and angles for substituted anilines and is not based on specific computational results for this compound.)

| Parameter | Atom Pair/Trio | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-N | ~1.40 |

| Bond Length | C-O (methoxy) | ~1.37 |

| Bond Length | C-O (isobutoxy) | ~1.38 |

| Bond Angle | C-N-H | ~112° |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Dihedral Angle | C-C-N-H | Variable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-donating nature of the amino, methoxy, and isobutoxy groups would be expected to raise the energy of the HOMO, influencing its nucleophilic character. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: The following data is illustrative of typical FMO energies for substituted anilines and is not based on specific computational results for this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and isobutoxy groups and the nitrogen atom of the amine group, highlighting their Lewis basicity. The aromatic ring would exhibit a more complex potential landscape due to the interplay of the electron-donating substituents.

Spectroscopic Property Prediction

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. researchgate.net These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can provide insights into solvent effects or conformational dynamics that are not fully captured by the gas-phase calculations.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Theoretical) (Note: The following data is illustrative of typical ¹H NMR chemical shifts for substituted anilines and is not based on specific computational results for this compound.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-H | 6.5 - 7.0 |

| NH₂ | 3.5 - 4.5 |

| OCH₃ | ~3.8 |

| OCH₂ (isobutoxy) | ~3.7 |

| CH (isobutoxy) | ~2.0 |

| CH₃ (isobutoxy) | ~1.0 |

Simulated IR and UV-Vis Spectra Comparison with Experimental Data

Computational chemistry can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. nih.gov These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. By comparing the simulated spectrum with the experimental IR spectrum, chemists can assign the observed absorption bands to specific molecular vibrations.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculated excitation energies and oscillator strengths provide a theoretical UV-Vis spectrum that can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

Reaction Mechanism and Energetics

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a substituted aniline like this compound, these methods can predict reaction pathways, identify transient species, and quantify the energy changes that occur, offering insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state (TS) is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to transform into products. Locating this first-order saddle point is a primary goal of computational reaction mechanism studies. For reactions involving aniline derivatives, such as electrophilic substitution or oxidation, density functional theory (DFT) is a commonly employed method for optimizing the geometry of the transition state.

Once a transition state has been located and confirmed (typically by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. faccts.demissouri.eduq-chem.com By following this path, chemists can verify that the identified transition state indeed connects the desired reactants and products. scm.commdpi.com

For a hypothetical reaction of this compound, an IRC analysis would map out the precise geometric changes as the reaction progresses, such as the approach of a reactant, bond formation and breaking, and the final arrangement into the product structure. The resulting energy profile provides a clear picture of the reaction's progress.

Table 1: Illustrative IRC Analysis Steps for a Generic Aniline Reaction

| Step | Description | Computational Output |

| 1 | Reactant & Product Optimization | Optimized geometries and energies of starting materials and products. |

| 2 | Transition State Search | Location of a saddle point geometry between reactants and products. |

| 3 | Frequency Calculation | Confirmation of the TS with one imaginary frequency. |

| 4 | IRC Calculation | Generation of the reaction path connecting TS to minima. |

| 5 | Energy Profile Plotting | Visualization of the energy changes along the reaction coordinate. |

Reaction Pathway Elucidation and Energy Barriers

By mapping the potential energy surface, computational methods can elucidate complex reaction pathways, including the formation of intermediates and competing side reactions. For aniline derivatives, factors such as the nature and position of substituents can significantly influence the preferred reaction pathway. For instance, in electrophilic aromatic substitution, the electron-donating methoxy and isobutoxy groups of this compound would be predicted to direct incoming electrophiles to specific positions on the aromatic ring.

Table 2: Hypothetical Energy Barriers for a Reaction of a Substituted Aniline

| Reactant | Substituent | Reaction Type | Calculated Energy Barrier (kcal/mol) |

| Aniline | -H | Oxidation | 25.0 |

| p-Methoxyaniline | -OCH₃ | Oxidation | 22.5 |

| p-Nitroaniline | -NO₂ | Oxidation | 28.1 |

| This compound | -OCH₃, -OiBu | Oxidation | (Predicted to be low) |

Data is hypothetical and for illustrative purposes.

Solvent Effects on Reaction Thermodynamics and Kinetics

Reactions are typically carried out in a solvent, which can have a profound impact on both the thermodynamics (e.g., equilibrium position) and kinetics (e.g., reaction rate) of the process. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.gov Explicit solvent models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding.

For a reaction involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent might stabilize a polar transition state more than a nonpolar solvent, thereby lowering the energy barrier and increasing the reaction rate. researchgate.net Computational analysis of solvent effects would be crucial for comparing theoretical predictions with experimental results obtained in solution.

Intermolecular Interactions and Molecular Recognition

The way this compound interacts with other molecules, such as solvent molecules, receptors, or enzymes, is governed by a complex interplay of non-covalent forces. Computational techniques are indispensable for studying these interactions and predicting the behavior of the molecule in a biological or material context.

Molecular Dynamics (MD) Simulations for Conformational Sampling

This compound possesses conformational flexibility, particularly around the isobutoxy group. Molecular Dynamics (MD) simulations can be used to explore the different conformations that the molecule can adopt over time. ajchem-a.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. researchgate.net

By simulating the molecule in a solvent box (e.g., water), one can observe how it samples different conformational states and how it interacts with the surrounding solvent molecules. bohrium.com This information is crucial for understanding its solubility, stability, and how its shape might adapt upon binding to a receptor. Analysis of the simulation can reveal the most populated conformations and the timescales of conformational changes.

Table 3: Key Analyses in a Typical MD Simulation of a Small Molecule

| Analysis Type | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance. |

| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds with the solvent. |

| Conformational Clustering | Identification of the most representative low-energy conformations. |

Docking Studies to Explore Binding Modes with Model Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). uomisan.edu.iq For this compound, docking studies could be used to hypothesize how it might bind to a specific protein target.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov

For example, a docking study of this compound into a model enzyme's active site would aim to identify the most likely binding pose. The aniline nitrogen might act as a hydrogen bond acceptor or donor, while the isobutoxy group could fit into a hydrophobic pocket. It is important to note that these studies predict the binding mechanism and geometry, not the therapeutic effect. The insights gained can guide the design of new molecules with potentially improved binding characteristics.

Table 4: Illustrative Docking Results for an Aniline Derivative with a Model Receptor

| Interaction Type | Receptor Residue | Ligand Moiety Involved |

| Hydrogen Bond | Aspartate (ASP) 121 | Aniline -NH₂ group |

| Hydrogen Bond | Threonine (THR) 85 | Methoxy -O- group |

| Hydrophobic Interaction | Leucine (LEU) 78 | Isobutoxy alkyl chain |

| Hydrophobic Interaction | Phenylalanine (PHE) 258 | Aromatic ring |

| Pi-Stacking | Tyrosine (TYR) 260 | Aromatic ring |

This table is a hypothetical example to illustrate the types of interactions identified in a docking study.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org The development of a robust QSAR model for a class of compounds including this compound would follow a well-defined workflow. mdpi.com

Methodology: The primary goal of a QSAR study is to develop a predictive model by correlating molecular descriptors with a measured biological activity. mdpi.com The process involves several key steps:

Data Set Curation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. rsc.org

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule. researchgate.net

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and dipole moment.

Electronic descriptors: Derived from quantum chemical calculations, describing charge distribution, frontier orbital energies (HOMO/LUMO), and electrostatic potentials. nih.gov